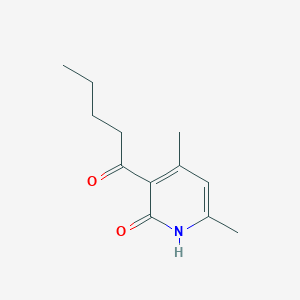

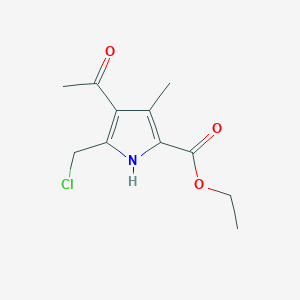

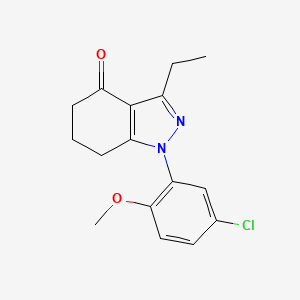

![molecular formula C13H15N3O3S2 B5604264 4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B5604264.png)

4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to the one , often involves strategies aimed at incorporating the sulfonamide moiety into diverse chemical backbones. For instance, the literature documents various approaches for synthesizing sulfonamide compounds with significant antitumor activity, highlighting the utility of these methodologies in generating compounds with potential therapeutic applications (Carta, Scozzafava, & Supuran, 2012).

Scientific Research Applications

Synthesis and Properties in Polymer Chemistry

In the field of polymer chemistry, derivatives of 4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide show promise in the synthesis of novel materials. For instance, compounds containing pyridine and sulfone moieties have been synthesized for creating soluble fluorinated polyamides. These polymers are noted for their excellent solubility in organic solvents, high glass transition temperatures, and superior thermal stability (Liu et al., 2013).

Application in Sensing and Detection Technologies

The compound has also found application in the development of fluorescent probes for selective detection. For example, a study describes a new design of reaction-based fluorescent probe using components like N-butyl-4-amino-1,8-naphthalimide and 2,4-dinitrobenzenesulfonamide for discriminating thiophenols over aliphatic thiols (Wang et al., 2012).

In Analytical Biochemistry

In analytical biochemistry, derivatives of this compound have been used as chromophoric reagents for detecting amino acids at picomole levels, offering a method for analyzing modified amino acids (Malencik et al., 1990).

In Organic Synthesis

Organic synthesis utilizes such compounds in the construction of complex molecules. For example, aromatic nucleophilic substitution reactions involving primary or secondary amines in organic solvents have been explored using derivatives of this compound (Sekiguchi et al., 1988).

Investigation of Tautomeric Behavior

Research on tautomeric behavior of molecules, especially in sulfonamide derivatives, has employed this compound. Such studies are significant in bioorganics and medicinal chemistry, as molecular conformation or tautomeric forms are closely related to pharmaceutical and biological activities (Erturk et al., 2016).

Future Directions

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-16(2)21(18,19)11-6-12(20-9-11)13(17)15-8-10-4-3-5-14-7-10/h3-7,9H,8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURIZYHCUYMVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

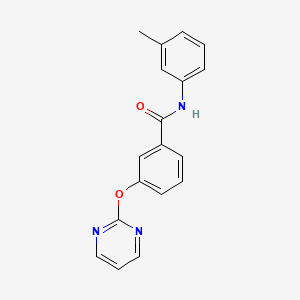

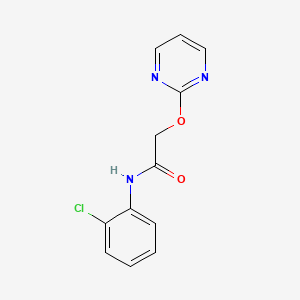

![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)

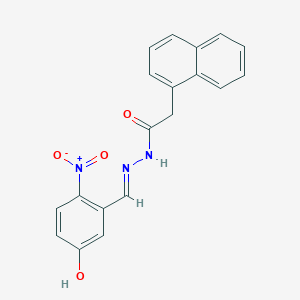

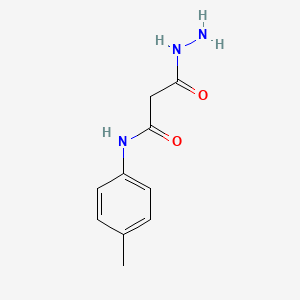

![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)

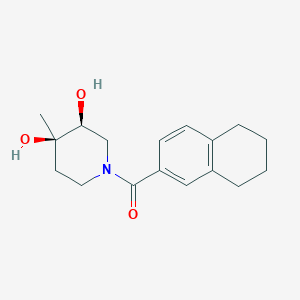

![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)

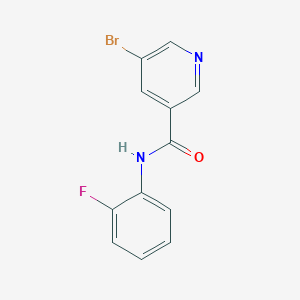

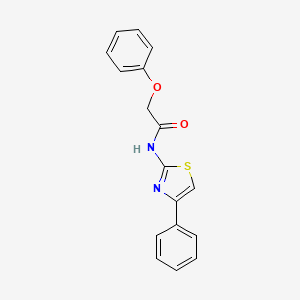

![2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)